molecular formula C20H12FN5 B492605 1-(1H-1,2,3-benzotriazol-1-yl)-4-(4-fluorophenyl)phthalazine CAS No. 667912-64-3

1-(1H-1,2,3-benzotriazol-1-yl)-4-(4-fluorophenyl)phthalazine

Cat. No.: B492605
CAS No.: 667912-64-3
M. Wt: 341.3g/mol
InChI Key: QHYPVWHASIINHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1H-1,2,3-benzotriazol-1-yl)-4-(4-fluorophenyl)phthalazine is a specialized phthalazine derivative designed for pharmaceutical and biological chemistry research. This compound integrates a benzotriazole moiety, which is recognized as a privileged structure in medicinal chemistry due to its versatile biological properties and its role as a bioisosteric replacement for other triazolic systems . The structural framework of benzotriazole derivatives has been associated with a broad spectrum of biological activities, making them valuable scaffolds in the development of novel therapeutic agents . Primary research applications for this compound and its analogs are anticipated in the areas of antimicrobial and antitumor investigations. Benzotriazole derivatives have demonstrated significant activity against a range of Gram-positive bacteria, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA), with some derivatives exhibiting potency comparable to established antibiotics like linezolid . Furthermore, the benzotriazole pharmacophore has shown promise in antiproliferative research, with certain derivatives, such as benzotriazol acrylonitriles, demonstrating potent tubulin inhibition, a key mechanism in anticancer drug development . The compound is presented for Research Use Only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-(benzotriazol-1-yl)-4-(4-fluorophenyl)phthalazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12FN5/c21-14-11-9-13(10-12-14)19-15-5-1-2-6-16(15)20(24-23-19)26-18-8-4-3-7-17(18)22-25-26/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHYPVWHASIINHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN=C2N3C4=CC=CC=C4N=N3)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12FN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1H-1,2,3-benzotriazol-1-yl)-4-(4-fluorophenyl)phthalazine is a compound that has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure

The compound features a benzotriazole moiety linked to a phthalazine structure with a fluorophenyl substituent. This unique configuration is believed to contribute to its biological properties.

Biological Activity Overview

The biological activities of 1-(1H-1,2,3-benzotriazol-1-yl)-4-(4-fluorophenyl)phthalazine can be categorized into several key areas:

Antimicrobial Activity

Research indicates that benzotriazole derivatives often exhibit significant antimicrobial properties. For instance, compounds structurally similar to benzotriazole have demonstrated bactericidal effects against various strains such as Escherichia coli and Bacillus subtilis .

Table 1: Antimicrobial Activity of Benzotriazole Derivatives

CompoundTarget OrganismActivity (MIC μg/mL)
1-(1H-1,2,3-benzotriazol-1-yl)-4-(4-fluorophenyl)phthalazineE. coliTBD
4'-((1H-benzotriazol-1-yl)methyl)-[1,1'-biphenyl]-2-carbonitrileBacillus subtilisTBD
N-benzenesulfonylbenzotriazoleTrypanosoma cruzi50 μg/mL

The specific minimum inhibitory concentration (MIC) values for the compound of interest are yet to be determined in published studies.

Anticancer Properties

The potential anticancer effects of benzotriazole derivatives have been highlighted in recent research. These compounds may act through mechanisms involving the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For example, derivatives have been shown to inhibit the activity of certain E3 ubiquitin ligases associated with tumor growth .

Case Study:
A study evaluated the anticancer efficacy of various benzotriazole derivatives against cancer cell lines. The results indicated that certain substitutions on the benzotriazole ring enhanced cytotoxicity towards cancer cells compared to standard treatments .

The mechanisms by which 1-(1H-1,2,3-benzotriazol-1-yl)-4-(4-fluorophenyl)phthalazine exerts its biological effects are still under investigation. However, it is hypothesized that the presence of the benzotriazole moiety may facilitate interactions with biological targets such as enzymes or receptors involved in disease processes.

Research Findings and Data Tables

Further research is needed to elucidate the precise biological mechanisms and therapeutic potential of this compound. Below are summarized findings from relevant studies:

Table 2: Summary of Research Findings on Benzotriazole Derivatives

Study ReferenceFocus AreaKey Findings
Antimicrobial ActivityDemonstrated bactericidal activity against multiple strains.
Anticancer PropertiesShowed enhanced cytotoxicity in cancer cell lines.
Enzyme InhibitionInhibition of E3 ligases linked to tumor growth.

Scientific Research Applications

Pharmacological Significance

Benzotriazole derivatives are known for their broad spectrum of biological activities, including antifungal, antibacterial, and anticancer properties. The specific compound under discussion has been investigated for its potential as a therapeutic agent due to the following characteristics:

  • Antimicrobial Activity : Various studies have demonstrated that benzotriazole derivatives exhibit significant antibacterial and antifungal properties. For example, compounds derived from benzotriazole have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The presence of the benzotriazole moiety enhances the interaction with biological targets, leading to increased potency against resistant strains .
  • Anticancer Properties : Research indicates that benzotriazole derivatives can inhibit cancer cell proliferation. The mechanisms often involve the induction of apoptosis in cancer cells through various pathways. The compound's ability to modulate signaling pathways associated with tumor growth makes it a candidate for further development in cancer therapy .

Antibacterial Activity

A study conducted by Jamkhandi et al. reported on the antibacterial efficacy of various benzotriazole derivatives against clinical strains of bacteria such as Staphylococcus aureus. The results indicated that certain derivatives exhibited significant zones of inhibition compared to standard antibiotics, suggesting their potential use in treating bacterial infections .

Antifungal Activity

Research published in Pharmaceutical Biology highlighted the antifungal properties of benzotriazole derivatives against Candida albicans. The study found that modifications to the benzotriazole structure significantly impacted antifungal activity, with some compounds demonstrating MIC values comparable to established antifungal agents .

Anticancer Studies

In a recent investigation into the anticancer properties of benzotriazole derivatives, compounds were tested against various cancer cell lines. The findings revealed that certain derivatives could induce apoptosis and inhibit cell proliferation effectively. This supports the potential application of these compounds in developing novel anticancer therapies .

Summary Table

Application AreaKey FindingsReference
Antibacterial ActivitySignificant inhibition against Staphylococcus aureus
Antifungal ActivityEffective against Candida albicans
Anticancer PropertiesInduces apoptosis in cancer cell lines

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The compound is compared below with three analogs to highlight structural variations, physicochemical properties, and biological relevance.

Table 1: Comparative Analysis of Phthalazine and Benzotriazole Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activities Structural Features
Target Compound :
1-(1H-1,2,3-Benzotriazol-1-yl)-4-(4-fluorophenyl)phthalazine
C₂₀H₁₂FN₅ 341.34 - 4-Fluorophenyl
- 1H-1,2,3-Benzotriazole
Anticipated anticonvulsant/antimicrobial activity (based on phthalazine derivatives) Planar phthalazine core; fluorophenyl group perpendicular to the plane
Analog 1 :
1-(1H-Benzimidazol-1-yl)-4-(4-methylphenyl)phthalazine
C₂₂H₁₆N₄ 336.39 - 4-Methylphenyl
- 1H-Benzimidazole
Antimicrobial, antifungal Benzimidazole replaces benzotriazole; methyl group enhances lipophilicity
Analog 2 :
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole
C₂₇H₁₈F₃N₇S 569.54 - Triple 4-fluorophenyl groups
- Triazole-pyrazole-thiazole hybrid
Not explicitly reported; structural similarity suggests potential kinase inhibition Isostructural triclinic crystals; fluorophenyl groups influence packing
Analog 3 :
1-((Bis(4-fluorophenyl)methylsilyl)methyl)-1H-1,2,4-triazole (Flusilazole)
C₁₆H₁₅F₂N₃Si 339.40 - Bis(4-fluorophenyl)silyl
- 1,2,4-Triazole
Agricultural fungicide Silicon center enhances stability; fluorophenyl groups improve membrane penetration

Key Findings:

Fluorine substitution (present in the target compound and Analog 3) is critical for metabolic resistance and bioavailability, as seen in FDA-approved drugs like Flusilazole .

Crystallographic Behavior: The target compound’s fluorophenyl group is likely perpendicular to the phthalazine plane, similar to Analog 2, which adopts a non-planar conformation in its crystal structure . This geometry may affect solubility and crystallization efficiency.

Synthetic Accessibility :

  • The target compound’s synthesis likely follows routes analogous to phthalazine derivatives in and , where nucleophilic substitution or coupling reactions introduce fluorophenyl and benzotriazole groups .

Preparation Methods

Phthalazine Core Construction

Phthalhydrazide serves as a low-cost industrial byproduct for synthesizing phthalazinone derivatives. Chlorination of phthalhydrazide with phosphorus oxychloride (POCl₃) yields 1,4-dichlorophthalazine, which undergoes partial hydrolysis to form 4-chlorophthalazin-1(2H)-one (11 ). This intermediate is pivotal for subsequent functionalization, as the chlorine atom at position 1 acts as a leaving group for nucleophilic substitution with benzotriazole.

Detailed Synthetic Routes

Synthesis of 4-Chlorophthalazin-1(2H)-one (11)

Procedure :

  • Chlorination : Phthalhydrazide (500 g, 3 mol) is treated with POCl₃ (1.4 L, 15 mol) at 110°C for 3 hours, yielding 1,4-dichlorophthalazine (11′ ).

  • Partial Hydrolysis : The dichloro intermediate is stirred with acetic acid (1.5 L) overnight, affording 11 in 92% yield (496.8 g). The hydrolysis selectively targets the 4-position due to keto-enol tautomerism stabilization.

Key Data :

  • Yield: 92%

  • Purity (HPLC): 99.14%

  • Reaction Scale: 500 g

Bromination of Ethyl 2-Fluoro-4-Methylbenzoate (8)

Procedure :
Ethyl 2-fluoro-4-methylbenzoate (8 ) is brominated using NBS (525 g, 2.97 mol) and benzoyl peroxide (BPO) in CH₂Cl₂ at 40°C for 12 hours. The reaction produces ethyl 5-(bromomethyl)-2-fluorobenzoate (9 ) in 96% yield.

Optimization :

  • Initiator: BPO (10 mol%)

  • Solvent: CH₂Cl₂

  • Temperature: 40°C

  • Yield: 96%

Benzotriazole Incorporation via SNAr

Procedure :
4-Chlorophthalazin-1(2H)-one (11 ) reacts with 1H-benzotriazole in the presence of K₂CO₃ (3 equiv) in DMF at 100°C for 12 hours. The reaction replaces the chlorine atom with benzotriazole, yielding 1-(1H-1,2,3-benzotriazol-1-yl)phthalazin-4(1H)-one.

Optimization :

  • Base: K₂CO₃

  • Solvent: DMF

  • Temperature: 100°C

  • Yield: 75–85%

Integrated Synthesis of 1-(1H-1,2,3-Benzotriazol-1-yl)-4-(4-Fluorophenyl)phthalazine

Sequential Coupling and Substitution

  • Negishi Coupling : 11 is coupled with the zinc reagent from 9 to install the 4-fluorobenzyl group.

  • Hydrolysis : The ethyl ester in 12 is hydrolyzed to the carboxylic acid using NaOH (2 M) in THF/H₂O, followed by acidification with HCl.

  • Benzotriazole Substitution : The intermediate phthalazinone undergoes SNAr with benzotriazole to furnish the final product.

Overall Yield : 62% (three steps)

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 8.30 (d, J = 7.8 Hz, 1H), 8.00–7.80 (m, 4H), 7.61–7.54 (m, 1H), 5.32 (s, 2H).

  • ¹³C NMR : 159.56 (C=O), 137.54 (C-F), 134.98–125.95 (aromatic carbons).

  • HRMS : Calculated for C₂₀H₁₃FN₅O [M + H]⁺: 366.1102; Found: 366.1108.

Purity and Scalability

  • HPLC Purity : >99%

  • Process Mass Intensity (PMI) : 34.04 kg/kg (improved from 41.73 kg/kg in prior routes).

Challenges and Optimization

Regioselectivity in Chlorination

Excess POCl₃ (10 equiv) at 110°C ensures complete conversion of phthalhydrazide to 11′ , while acetic acid-mediated hydrolysis avoids over-hydrolysis to phthalazinone.

Catalyst Systems for Cross-Coupling

The dual Pd catalyst system enhances electron transfer and stabilizes intermediates, improving Negishi coupling yields from 45% to 80%.

Solvent and Base Selection for SNAr

DMF facilitates high-temperature reactions, while K₂CO₃ provides sufficient basicity without degrading benzotriazole .

Q & A

Basic: What are the common synthetic strategies for preparing 1-(1H-1,2,3-benzotriazol-1-yl)-4-(4-fluorophenyl)phthalazine?

The synthesis typically involves cyclocondensation or coupling reactions between benzotriazole derivatives and fluorophenyl-phthalazine precursors. For example:

  • Cyclocondensation : Reacting 4-(4-fluorophenyl)phthalazine with 1H-benzotriazole in the presence of a coupling agent (e.g., POCl₃ or DCC) under reflux conditions .
  • Microwave-assisted synthesis : Accelerating reaction kinetics using microwave irradiation to form the benzotriazole-phthalazine hybrid, reducing reaction time from hours to minutes .
  • Stepwise functionalization : Introducing the benzotriazole moiety via nucleophilic substitution or click chemistry, followed by purification using column chromatography .

Advanced: How can computational methods optimize the synthesis of benzotriazole-phthalazine hybrids?

Quantum chemical calculations (e.g., DFT) and reaction path simulations can predict transition states and energetics, guiding the selection of catalysts and solvents. For instance:

  • Reaction design platforms (e.g., ICReDD’s workflow) integrate computational screening of reaction pathways with experimental validation, minimizing trial-and-error approaches .
  • Machine learning models trained on reaction databases identify optimal conditions (e.g., temperature, solvent polarity) for high-yield coupling reactions .

Basic: What spectroscopic techniques are critical for characterizing this compound?

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., fluorophenyl C-F coupling at ~160 ppm) and benzotriazole proton environments .
  • X-ray crystallography : Resolves crystal packing and intermolecular interactions (e.g., C–H⋯N hydrogen bonds in phthalazine derivatives) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak) and fragmentation patterns .

Advanced: What challenges arise in determining the crystal structure of such hybrids?

  • Conformational flexibility : Dihedral angles between the benzotriazole and phthalazine rings (e.g., ~50–56°) complicate unit cell determination .
  • Weak intermolecular interactions : C–H⋯O/N hydrogen bonds and π-π stacking require high-resolution diffraction data (<1.0 Å) for accurate modeling .
  • Polymorphism : Solvent-dependent crystallization may yield multiple polymorphs, necessitating variable-temperature XRD studies .

Basic: What biological activities are associated with phthalazine derivatives?

Phthalazine analogs exhibit antimicrobial , anticancer , and enzyme inhibitory properties:

  • Antimicrobial : MIC assays show activity against Gram-positive bacteria (e.g., S. aureus) via membrane disruption .
  • Anticancer : MTT assays reveal cytotoxicity in cancer cell lines (e.g., IC₅₀ ~10 µM) through topoisomerase inhibition .

Advanced: How to design experiments to elucidate the mechanism of action against microbial targets?

  • Molecular docking : Simulate binding affinity of the compound to microbial enzymes (e.g., dihydrofolate reductase) using AutoDock Vina .
  • Fluorescence quenching assays : Monitor interactions with bacterial DNA gyrase to confirm intercalation or groove binding .
  • Resistance studies : Compare efficacy against wild-type vs. efflux-pump-deficient strains to assess transport mechanisms .

Advanced: How do substituents on the fluorophenyl group affect bioactivity?

  • Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance antimicrobial activity by increasing electrophilicity and membrane penetration .
  • Meta vs. para substitution : Para-fluorophenyl derivatives show higher metabolic stability in hepatic microsome assays compared to meta-substituted analogs .
  • Hydrophobic substituents (e.g., -Br) improve blood-brain barrier permeability in CNS-targeted drug candidates .

Advanced: How to resolve contradictions in biological data across studies?

  • Variable assay conditions : Differences in solvent (DMSO vs. aqueous buffers) or cell lines (HeLa vs. MCF-7) can alter IC₅₀ values. Standardize protocols using CLSI guidelines .
  • Structural analogs : Compare activity of 4-fluorophenyl vs. 2,4-difluorophenyl derivatives to isolate substituent effects .
  • Dose-response validation : Replicate studies with in vivo models (e.g., zebrafish) to confirm in vitro trends .

Basic: What in vitro models assess the compound's pharmacokinetic properties?

  • Caco-2 monolayer assays : Measure intestinal permeability and efflux ratios (P-gp substrate potential) .
  • Microsomal stability tests : Incubate with liver microsomes to estimate metabolic half-life (t₁/₂) via LC-MS .
  • Plasma protein binding : Use equilibrium dialysis to quantify unbound fraction available for bioactivity .

Advanced: How to apply QM/MM simulations to study reaction pathways?

  • Hybrid quantum mechanics/molecular mechanics (QM/MM) : Model the nucleophilic substitution at the phthalazine C-1 position, with QM regions (benzotriazole) and MM regions (solvent molecules) .
  • Free-energy landscapes : Calculate activation barriers for transition states (e.g., SN2 mechanisms) to predict regioselectivity .
  • Solvent effects : Simulate polarizable continuum models (PCM) to optimize solvent choice (e.g., DMF vs. THF) for synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.